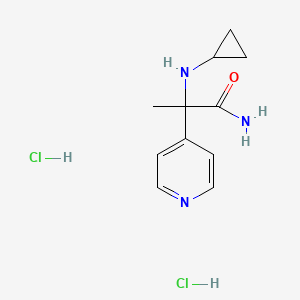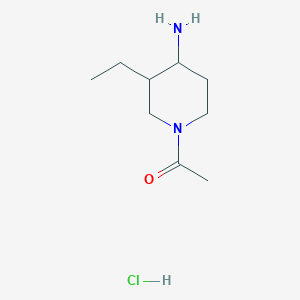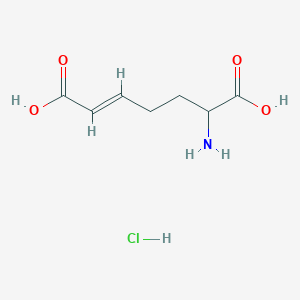
2-(Cyclopropancarboxamido)isonicotinsäure
Übersicht
Beschreibung
“2-(Cyclopropanecarboxamido)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
The synthesis of nonradioactive CMP was achieved by the coupling of 2-(cyclopropanecarboxamido) isonicotinic acid and 4-methoxypyridin-3-amine . Desmethyl-CMP was obtained by demethylation of CMP with BBr3 .Chemical Reactions Analysis
The radiochemical synthesis of [11C]CMP was optimized and automated on a GE-FX2MeI/FX2M radiochemistry module by alkylating the corresponding desmethyl-CMP precursor with [11C]MeI in DMF in presence of NaOH .Physical And Chemical Properties Analysis
Isonicotinic acid, from which “2-(Cyclopropanecarboxamido)isonicotinic acid” is derived, is a white to off-white crystalline solid with a molar mass of 123.111 g·mol−1 . It has a melting point of 310 °C (590 °F; 583 K) and sublimes .Wissenschaftliche Forschungsanwendungen
2-(Cyclopropancarboxamido)isonicotinsäure: Eine umfassende Analyse
Organische Synthese: Diese Verbindung kann als Organokatalysator in Mehrkomponenten-Kondensationsreaktionen dienen, die entscheidend für die Synthese komplexer heterocyclischer Verbindungen wie Pyranopyrazolen sind . Diese Reaktionen sind fundamental für die Herstellung vielfältiger Molekülstrukturen, die vielfältige Anwendungen haben können, darunter Pharmazeutika und Agrochemikalien.
Koordinationschemie: Als organischer Ligand kann this compound zur Herstellung von Koordinationspolymeren verwendet werden, z. B. Kupfer (I) -Halogenid-Koordinationspolymeren . Diese Polymere haben potenzielle Anwendungen in der Materialwissenschaft, einschließlich Katalyse, Gasspeicherung und Trenntechnologien.
Radiopharmazeutika: Im Bereich der Nuklearmedizin wurde diese Verbindung bei der Synthese nichtradioaktiver Liganden für Positronen-Emissions-Tomographie (PET)-Bildgebungsmittel eingesetzt . Solche Mittel sind entscheidend für die Diagnose und Überwachung verschiedener Krankheiten, darunter neurologische Erkrankungen und Krebs.
Medizinische Chemie: Die Kupplung von this compound mit anderen Aminen wurde als Reaktionsprodukt von Verbindungen mit hoher Affinität zu bestimmten biologischen Zielmolekülen berichtet . Diese synthetisierten Verbindungen können weiter auf ihr therapeutisches Potenzial gegen Krankheiten untersucht werden, an denen solche Zielmoleküle beteiligt sind.
Induktion des pflanzlichen Immunsystems: Derivate der Isonicotinsäure haben sich als wirksam bei der Induktion des natürlichen Immunsystems von Pflanzen erwiesen . Durch Erweiterung könnte this compound in der landwirtschaftlichen Forschung modifiziert und angewendet werden, um neue Pflanzenschutzstrategien zu entwickeln.
Safety and Hazards
While specific safety and hazard information for “2-(Cyclopropanecarboxamido)isonicotinic acid” is not available, it’s important to handle all chemicals with care. For instance, isonicotinic acid should be handled with personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing .
Zukünftige Richtungen
Wirkmechanismus
- Role : KatG activates isoniazid by forming a hypothetical isonicotinoyl anion or radical, which is essential for its antimycobacterial activity .
- Resulting Changes : This disruption weakens the mycobacterial cell wall, rendering the bacterium more susceptible to immune clearance and other antitubercular drugs .
Target of Action
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(6-1-2-6)12-8-5-7(10(14)15)3-4-11-8/h3-6H,1-2H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQJIXVJEGEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



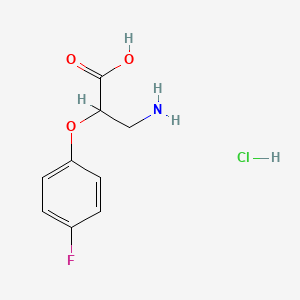

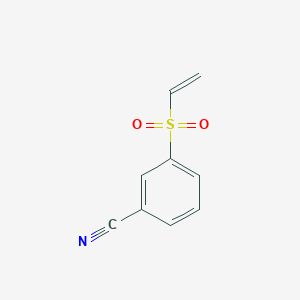
![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)
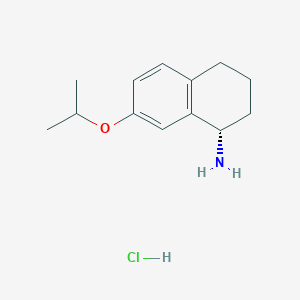
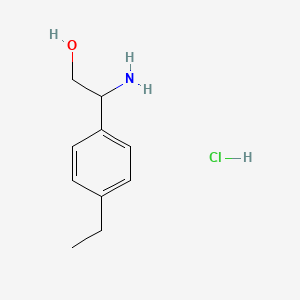
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)
